molecular formula C8H6CuF6O6S2 B1588040 Copper;benzene;trifluoromethanesulfonate CAS No. 42152-46-5

Copper;benzene;trifluoromethanesulfonate

Cat. No.: B1588040
CAS No.: 42152-46-5
M. Wt: 439.8 g/mol
InChI Key: DIMCZVTXAXZJCA-UHFFFAOYSA-L
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Description

Copper;benzene;trifluoromethanesulfonate, also known as Copper (I) trifluoromethanesulfonate benzene complex, is a compound with the molecular formula (CF3SO3Cu)2 · C6H6. It is a coordination complex where copper is bonded to trifluoromethanesulfonate and benzene. This compound is known for its catalytic properties and is used in various organic synthesis reactions .

Preparation Methods

Traditional Preparation Methods

Reflux of Copper(I) Oxide with Triflic Anhydride in Benzene

Modern Electrochemical Synthesis Method

A recently developed and highly advantageous method is the on-demand electrochemical synthesis of Copper(I) trifluoromethanesulfonate complexes, including the benzene complex analogs, though the electrochemical method is most reported for the acetonitrile complex.

Electrochemical Synthesis in Batch and Continuous Flow

  • Principle :
    Electrochemical reduction of triflic acid (HOTf) at a copper sacrificial anode releases Cu(I) ions, which combine with triflate anions in solution to form the Cu(I) triflate complex. Protons are reduced to hydrogen gas at the cathode, avoiding contamination by other species.
  • Reaction setup :
    • Copper electrodes (sacrificial anode)
    • Triflic acid as triflate source
    • Solvent: acetonitrile or benzene (for benzene complex)
  • Advantages :
    • Mild reaction conditions (room temperature to mild heating)
    • Avoids use of expensive and sensitive triflic anhydride
    • High purity product without complicated purification
    • On-demand synthesis allows immediate use before degradation
    • Scalable in continuous flow reactors with improved efficiency and speed
  • Results :
    • High yield and selectivity
    • Electrochemical parameters such as electron equivalents (F mol^-1) optimized for full conversion
    • Demonstrated catalytic activity in aerobic oxidation reactions, confirming the active Cu(I) state.

Comparison of Batch and Continuous Flow Electrochemical Synthesis

Parameter Batch Electrochemical Synthesis Continuous Flow Electrochemical Synthesis
Reaction time ~36 minutes for 5 mol% aliquot ~25 minutes for 5 mol% aliquot
Residence time ~14 minutes ~9.5 minutes
Conversion efficiency Full conversion after 1.5 F mol^-1 Full conversion at lower electron equivalents
Purification Minimal or none Minimal or none
Scalability Moderate High

The continuous flow method offers faster production and better Faradaic efficiency, making it suitable for industrial applications where on-demand synthesis is critical.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages References
Reflux Cu2O with triflic anhydride Cu2O, triflic anhydride, benzene Reflux in benzene Direct complex formation Expensive reagents, incomplete conversion, sensitive reagents
Synproportionation Cu metal, Cu(II)(OTf)2, HOTf Heating, vacuum distillation High yield Excess Cu metal, complex purification, oxidation risk
Electrochemical synthesis Cu electrodes, triflic acid Room temp or mild heating, batch or flow Mild, scalable, on-demand, high purity Requires electrochemical setup, mostly for acetonitrile complex but adaptable

Research Findings and Practical Notes

  • The electrochemical method represents a significant advancement by eliminating the need for sensitive and expensive reagents like triflic anhydride.
  • The benzene complex can be synthesized by refluxing Cu2O with triflic anhydride in benzene, but this method is less efficient and more sensitive.
  • On-demand electrochemical synthesis allows immediate use of the Cu(I) triflate complex in catalysis, reducing degradation and improving catalytic outcomes.
  • Purification is simplified or unnecessary in electrochemical methods, increasing practicality for research and industrial use.
  • Continuous flow electrochemical reactors enhance synthesis speed and scalability, beneficial for large-scale applications.

This comprehensive analysis of preparation methods for Copper(I) trifluoromethanesulfonate benzene complex integrates traditional synthetic routes and cutting-edge electrochemical techniques, providing a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Copper (I) trifluoromethanesulfonate benzene complex undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various aromatic compounds for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Copper (I) trifluoromethanesulfonate benzene complex is widely used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Copper (I) trifluoromethanesulfonate benzene complex involves its ability to act as a Lewis acid, facilitating various catalytic reactions. The copper center can coordinate with different substrates, activating them for subsequent chemical transformations. The trifluoromethanesulfonate group enhances the compound’s stability and reactivity, making it an effective catalyst .

Comparison with Similar Compounds

Copper (I) trifluoromethanesulfonate benzene complex can be compared with other similar compounds, such as:

The uniqueness of Copper (I) trifluoromethanesulfonate benzene complex lies in its specific ligand environment, which imparts distinct catalytic properties and makes it suitable for a wide range of applications.

Biological Activity

Copper(I) trifluoromethanesulfonate benzene complex, commonly referred to as Copper(I) triflate benzene complex, is a compound with significant biological and catalytic applications. This article delves into its biological activity, synthesis, and applications in various chemical reactions, supported by research findings and case studies.

  • Molecular Formula : (CF3SO3Cu)2C6H6(CF_3SO_3Cu)_2\cdot C_6H_6
  • Molecular Weight : 503.34 g/mol
  • CAS Number : 42152-46-5
  • Appearance : Grey to tan powder
  • Melting Point : 160°C
  • Purity : ≥90% (by titration)

Biological Activity

Copper(I) trifluoromethanesulfonate benzene complex exhibits various biological activities primarily through its role as a catalyst in organic synthesis. Its applications include:

  • Catalytic Activity :
    • Synthesis of Enol Esters : It facilitates the formation of enol esters via copper(I) carboxylate intermediates, demonstrating high efficiency and selectivity in reactions involving alcohols and carboxylic acids .
    • Asymmetric Catalysis : The compound is employed in asymmetric conjugate additions, enhancing the yield and enantioselectivity of products such as β-alkylcarbonyls from acyclic α,β-unsaturated ketones .
  • Pharmacological Implications :
    • The trifluoromethyl group in its structure has been associated with increased potency in drug interactions due to its electron-withdrawing properties. This modification can enhance the biological activity of pharmaceutical compounds by improving their binding affinity to target enzymes and receptors .

1. Synthesis of Enol Esters

A study published in Synthetic Communications demonstrated that Copper(I) trifluoromethanesulfonate benzene complex effectively catalyzed the synthesis of enol esters from various substrates under mild conditions. The results indicated high yields and selectivity, showcasing the compound's utility in organic synthesis .

2. Asymmetric Conjugate Additions

Research published in the Journal of the American Chemical Society explored the use of this complex in asymmetric catalysis. The study highlighted its effectiveness in promoting reactions that lead to enantiomerically enriched products, which are crucial in the development of pharmaceuticals .

Data Table

PropertyValue
Molecular Formula(CF3SO3Cu)2C6H6(CF_3SO_3Cu)_2\cdot C_6H_6
Melting Point160°C
Purity≥90%
CAS Number42152-46-5
ApplicationsCatalysis in organic synthesis

Safety Information

Copper(I) trifluoromethanesulfonate benzene complex is classified as hazardous. Key safety information includes:

  • Signal Word : DANGER
  • Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
  • Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Q & A

Q. Basic: What are the recommended synthetic routes for preparing copper(I) benzene trifluoromethanesulfonate, and how does solvent choice influence product purity?

Methodological Answer:
The synthesis typically involves reacting copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene as a stabilizing ligand. Solvent selection (e.g., anhydrous acetonitrile or toluene) is critical to avoid hydrolysis and ensure high coordination efficiency. For example, pre-drying solvents and using inert atmospheres (e.g., nitrogen or argon) minimize side reactions. Evidence from catalogs indicates that commercial synthesis prioritizes anhydrous conditions and stoichiometric control to achieve ≥98% purity .

Q. Basic: What safety precautions and storage conditions are essential for handling copper(I) trifluoromethanesulfonate benzene complex?

Methodological Answer:
Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent ligand dissociation or oxidation. Avoid exposure to moisture, strong oxidizers, and direct sunlight, as these conditions may trigger decomposition into hazardous byproducts like sulfur oxides .

Q. Intermediate: How does copper(I) trifluoromethanesulfonate act as a catalyst in asymmetric conjugate addition reactions?

Methodological Answer:
The complex facilitates enantioselective additions by stabilizing nucleophilic reagents (e.g., organozinc compounds) through coordination to its triflate anion and benzene ligand. For example, in the synthesis of erogorgiaene, the copper center acts as a Lewis acid to polarize enone substrates, enabling stereocontrol. Optimizing ligand-to-metal ratios (e.g., 1:1 or 2:1) and reaction temperature (typically −20°C to RT) enhances enantiomeric excess (ee) .

Q. Intermediate: What spectroscopic and crystallographic techniques are effective for characterizing copper(I) trifluoromethanesulfonate complexes?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves coordination geometry; e.g., tris(phenanthroline) copper(II) triflate structures reveal octahedral coordination .
  • NMR: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify ligand environments, though paramagnetic Cu(I) may broaden signals.
  • FT-IR: Peaks at 1250–1150 cm⁻¹ confirm triflate (CF₃SO₃⁻) symmetric/asymmetric stretching .

Q. Advanced: How can researchers assess the purity and stability of copper(I) trifluoromethanesulfonate benzene complex under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures (e.g., ~160°C for ligand loss) .
  • HPLC-MS: Detects trace impurities (e.g., free benzene or oxidized Cu(II) species).
  • Cyclic Voltammetry: Monitors redox stability; Cu(I)/Cu(II) transitions indicate susceptibility to oxidation .

Q. Advanced: What mechanistic insights explain contradictory reactivity data in copper(I)-catalyzed glycosylation reactions?

Methodological Answer:
Contradictions arise from solvent polarity and counterion effects. For instance, in benzotrifluoride, the low solubility of copper triflate slows active species formation, requiring pre-complexation with 2,6-lutidine to enhance catalytic activity. Kinetic studies (e.g., variable-temperature NMR) can resolve whether rate limitations stem from ligand exchange or substrate coordination .

Q. Advanced: How can researchers address gaps in toxicological and ecological data for copper(I) trifluoromethanesulfonate?

Methodological Answer:

  • In Vitro Assays: Use cell lines (e.g., HEK293) to assess acute toxicity (LD₅₀) and mutagenicity (Ames test).
  • Ecotoxicity Studies: Perform algae (e.g., Chlorella vulgaris) growth inhibition tests to estimate EC₅₀ values for environmental risk assessment.
  • Computational Modeling: Apply QSAR models to predict bioaccumulation potential (log Kow) .

Q. Advanced: How does ligand substitution (e.g., benzene vs. toluene) alter the catalytic properties of copper(I) trifluoromethanesulfonate complexes?

Methodological Answer:
Toluene-coordinated complexes exhibit higher thermal stability but lower Lewis acidity compared to benzene analogs due to steric and electronic effects. For example, in enol ester synthesis, toluene ligands slow ligand displacement, requiring higher temperatures (80–100°C) to activate substrates. Diffuse Reflectance UV-Vis spectroscopy can track ligand exchange dynamics .

Q. Advanced: What decomposition pathways occur during thermolysis of copper(I) trifluoromethanesulfonate, and how are these products analyzed?

Methodological Answer:
At >200°C, the complex decomposes into CuF₂, SO₂, and benzene derivatives. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., trifluoromethanesulfonic acid anhydride), while X-ray photoelectron spectroscopy (XPS) confirms copper oxidation states in residual solids .

Q. Advanced: How do copper(I) trifluoromethanesulfonate complexes compare to other copper salts (e.g., CuOTf vs. Cu(OTf)₂) in radical-mediated polymerizations?

Methodological Answer:
Cu(I) triflate generates persistent radicals via single-electron transfer (SET), enabling controlled radical polymerization (e.g., ATRP). In contrast, Cu(II) triflate favors termination steps due to higher oxidation potential. Electron paramagnetic resonance (EPR) spectroscopy quantifies radical lifetimes, while GPC analyzes polymer dispersity (Đ) .

Properties

IUPAC Name

copper;benzene;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.2CHF3O3S.Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h1-6H;2*(H,5,6,7);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMCZVTXAXZJCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6CuF6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962314
Record name Copper(2+) trifluoromethanesulfonate--benzene (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-46-5
Record name Copper trifluoromethanesulphonate, compound with benzene (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) trifluoromethanesulfonate--benzene (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper trifluoromethanesulphonate, compound with benzene (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Copper;benzene;trifluoromethanesulfonate
Copper;benzene;trifluoromethanesulfonate
Copper;benzene;trifluoromethanesulfonate
Copper;benzene;trifluoromethanesulfonate
Copper;benzene;trifluoromethanesulfonate
Copper;benzene;trifluoromethanesulfonate

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